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Compound of Interest

Compound Name: 1H-Indole-3-propanal

Cat. No.: B3262728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for the compound 1H-
Indole-3-propanal (CAS RN: 360788-02-9). Due to the limited availability of experimentally

derived spectroscopic information in peer-reviewed literature, this document presents predicted

mass spectrometry data alongside fundamental physicochemical properties. Detailed

experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy

are outlined based on general laboratory practices, as specific published methods for this

compound could not be located. This guide is intended to serve as a foundational resource for

researchers engaged in the synthesis, characterization, and application of this indole

derivative.

Introduction
1H-Indole-3-propanal is an aldehyde derivative of the indole heterocyclic system, a core

structure in numerous biologically active compounds. As a reactive aldehyde, it serves as a

potential intermediate in the synthesis of more complex molecules, including potential drug

candidates. Accurate spectroscopic data is critical for the unambiguous identification, purity

assessment, and structural elucidation of such compounds. However, a comprehensive search

of scientific databases reveals a notable scarcity of published experimental spectroscopic data

for 1H-Indole-3-propanal. This guide consolidates the available information and provides
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standardized protocols for researchers who may synthesize this compound and require

methods for its characterization.

Physicochemical Properties
A summary of the key physicochemical properties for 1H-Indole-3-propanal is provided in

Table 1. This data is essential for understanding the compound's behavior in various analytical

and biological systems.

Table 1: Physicochemical Properties of 1H-Indole-3-propanal

Property Value Source

IUPAC Name 3-(1H-indol-3-yl)propanal PubChem

Molecular Formula C₁₁H₁₁NO PubChem

Molecular Weight 173.21 g/mol PubChem

CAS Number 360788-02-9 PubChem

Monoisotopic Mass 173.084063974 Da PubChem

Spectroscopic Data
As of the date of this publication, experimentally verified NMR and IR spectra for 1H-Indole-3-
propanal are not readily available in the public domain. The following sections provide

predicted mass spectrometry data and general characteristics expected for its NMR and IR

spectra.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. While experimental mass spectra are not published,

predicted data for various adducts of 1H-Indole-3-propanal are available and presented in

Table 2.

Table 2: Predicted Mass Spectrometry Data for 1H-Indole-3-propanal Adducts
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Adduct m/z
Predicted Collision Cross
Section (Å²)

[M+H]⁺ 174.09134 135.0

[M+Na]⁺ 196.07328 144.9

[M-H]⁻ 172.07678 137.3

[M+NH₄]⁺ 191.11788 156.5

[M+K]⁺ 212.04722 140.5

[M+H-H₂O]⁺ 156.08132 129.0

[M+HCOO]⁻ 218.08226 158.7

[M+CH₃COO]⁻ 232.09791 176.8

Data sourced from

computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following represents a general prediction of the ¹H and ¹³C NMR spectra for 1H-
Indole-3-propanal. Actual chemical shifts and coupling constants would need to be determined

experimentally.

¹H NMR:

Aldehydic Proton (-CHO): A singlet or triplet (if coupled to the adjacent CH₂) is expected in

the downfield region, typically around δ 9.5-10.0 ppm.

Indole N-H Proton: A broad singlet is anticipated in the region of δ 8.0-8.5 ppm.

Aromatic Protons (Indole Ring): A series of multiplets would be observed in the aromatic

region, approximately δ 7.0-7.8 ppm.

Methylene Protons (-CH₂-CH₂-CHO): Two distinct multiplets, each integrating to 2H, would

be expected in the aliphatic region. The protons alpha to the aldehyde (δ ~2.8 ppm) would
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be downfield from the protons beta to the aldehyde (δ ~3.0 ppm) which are adjacent to the

indole ring.

¹³C NMR:

Aldehydic Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ

195-205 ppm.

Indole Ring Carbons: Multiple signals would appear in the aromatic region, typically between

δ 110-140 ppm.

Methylene Carbons (-CH₂-CH₂-): Two signals are expected in the aliphatic region, likely

between δ 20-45 ppm.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 1H-Indole-3-propanal is not publicly available. However,

characteristic absorption bands can be predicted based on its functional groups, as detailed in

Table 3.

Table 3: Predicted Characteristic Infrared Absorption Bands for 1H-Indole-3-propanal

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Indole) Stretch 3350 - 3450 Medium, Sharp

C-H (Aromatic) Stretch 3000 - 3100 Medium

C-H (Aliphatic) Stretch 2850 - 2960 Medium

C-H (Aldehyde) Stretch 2720 - 2820
Medium, often two

bands

C=O (Aldehyde) Stretch 1720 - 1740 Strong

C=C (Aromatic) Stretch 1500 - 1600 Medium to Weak

C-N Stretch 1200 - 1350 Medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3262728?utm_src=pdf-body
https://www.benchchem.com/product/b3262728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3262728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

1H-Indole-3-propanal. These should be adapted based on the specific instrumentation

available.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 1H-Indole-3-propanal in
0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a

relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function and

perform a Fourier transform.

Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak

to 0.00 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay

(e.g., 2-5 seconds).

Process the FID similarly to the ¹H spectrum.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for

fragmentation analysis.

Data Acquisition (ESI):

Infuse the sample solution directly or via a liquid chromatography (LC) system.

Acquire data in both positive and negative ion modes to observe different adducts (e.g.,

[M+H]⁺, [M+Na]⁺, [M-H]⁻).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the molecular ion.

Data Acquisition (EI):

Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

Use a standard electron energy of 70 eV to induce fragmentation.

Acquire a full scan spectrum to observe the molecular ion and characteristic fragment

ions.

Infrared Spectroscopy
Sample Preparation:

Neat Film (for liquids/oils): Place a small drop of the sample between two salt plates (e.g.,

NaCl or KBr).

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and

press into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the

ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure salt plates/ATR

crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Workflow Visualization
The logical flow for the spectroscopic characterization of a synthesized compound like 1H-
Indole-3-propanal is depicted below. This process ensures the confirmation of the chemical

structure and assessment of its purity.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1H-Indole-3-
propanal.

Conclusion
This technical guide consolidates the currently available physicochemical and predicted

spectroscopic data for 1H-Indole-3-propanal. The conspicuous absence of published

experimental NMR and IR data highlights a gap in the scientific literature. The generalized

experimental protocols provided herein offer a standardized approach for researchers to
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characterize this compound upon its synthesis. It is anticipated that as research into indole

derivatives continues, comprehensive and experimentally verified spectroscopic data for 1H-
Indole-3-propanal will become publicly available, further aiding in its scientific exploration.

To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indole-3-propanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3262728#spectroscopic-data-of-1h-indole-3-
propanal-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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